4-(Pyridin-2-yl)pyrrolidin-3-amine
CAS No.: 1782198-08-6
Cat. No.: VC3190576
Molecular Formula: C9H13N3
Molecular Weight: 163.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1782198-08-6 |
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Molecular Formula | C9H13N3 |
Molecular Weight | 163.22 g/mol |
IUPAC Name | 4-pyridin-2-ylpyrrolidin-3-amine |
Standard InChI | InChI=1S/C9H13N3/c10-8-6-11-5-7(8)9-3-1-2-4-12-9/h1-4,7-8,11H,5-6,10H2 |
Standard InChI Key | ZWQUPFOHGOJKTH-UHFFFAOYSA-N |
SMILES | C1C(C(CN1)N)C2=CC=CC=N2 |
Canonical SMILES | C1C(C(CN1)N)C2=CC=CC=N2 |
Introduction
Chemical Identity and Classification
4-(Pyridin-2-yl)pyrrolidin-3-amine (CAS: 1782198-08-6) belongs to the class of heterocyclic amines containing multiple nitrogen atoms in its structure . The compound features a pyrrolidine ring as its core scaffold, with a pyridine moiety attached at the 4-position and an amine functionality at the 3-position. The molecular formula of this compound is C9H13N3, confirming the presence of three nitrogen atoms within its structure .
This compound is structurally related to other pyridine-containing heterocycles that have garnered attention in medicinal chemistry. The specific arrangement with the pyridine nitrogen at the 2-position distinguishes it from its isomer 4-(Pyridin-3-yl)pyrrolidin-3-amine, which has been more extensively characterized in the literature.
From a chemical classification perspective, 4-(Pyridin-2-yl)pyrrolidin-3-amine can be categorized as:
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A pyrrolidine derivative
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A heterocyclic amine
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A pyridine-containing compound
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A primary amine
Structural Characteristics and Properties
Molecular Structure
The molecular structure of 4-(Pyridin-2-yl)pyrrolidin-3-amine consists of a five-membered pyrrolidine ring with a pyridine ring attached at position 4 and an amine group at position 3. This spatial arrangement creates a three-dimensional scaffold with specific electronic and steric properties that influence its chemical behavior and potential biological interactions.
The compound's structure can be characterized by several key features:
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A saturated five-membered pyrrolidine ring containing a secondary amine
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A pyridine ring connected at the 4-position of the pyrrolidine
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A primary amine group at the 3-position of the pyrrolidine
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Multiple nitrogen atoms that can participate in hydrogen bonding
Physical and Chemical Properties
While specific experimental data for 4-(Pyridin-2-yl)pyrrolidin-3-amine is limited in the available literature, the compound's properties can be inferred based on its structural features:
Property | Predicted Value/Characteristic | Basis |
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Molecular Weight | 163.22 g/mol | Calculated from molecular formula C9H13N3 |
Physical State | Likely a solid at room temperature | Based on similar heterocyclic amines |
Solubility | Likely soluble in polar organic solvents; moderately soluble in water | Based on presence of amine groups |
Basicity | Multiple basic centers (pyrrolidine N, pyridine N, primary amine) | Structural analysis |
Hydrogen Bonding | Can act as both hydrogen bond donor and acceptor | Presence of NH and NH2 groups |
The compound's related isomer, 4-(Pyridin-3-yl)pyrrolidin-3-amine, has been noted for its potential biological activities, particularly as an agonist at neural nicotinic acetylcholine receptors. The positional change of the nitrogen atom in the pyridine ring (from 3-position to 2-position) would likely alter the electronic distribution and potentially the biological activity profile of the compound.
Analytical Characterization Methods
Spectroscopic Identification
Several spectroscopic techniques would be valuable for the identification and characterization of 4-(Pyridin-2-yl)pyrrolidin-3-amine:
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Nuclear Magnetic Resonance (NMR):
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¹H NMR would show characteristic signals for the pyridine protons, pyrrolidine ring protons, and the primary amine group
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¹³C NMR would provide confirmation of the carbon framework
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Mass Spectrometry:
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Expected molecular ion peak at m/z 163 (M+)
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Characteristic fragmentation patterns for pyrrolidine and pyridine moieties
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Infrared Spectroscopy (IR):
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N-H stretching vibrations (primary amine)
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Pyridine ring vibrations
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Pyrrolidine C-H stretching patterns
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Chromatographic Analysis
Chromatographic methods suitable for analyzing 4-(Pyridin-2-yl)pyrrolidin-3-amine would include:
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High-Performance Liquid Chromatography (HPLC):
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Reversed-phase HPLC with UV detection
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Potential retention time characterization under standardized conditions
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Gas Chromatography-Mass Spectrometry (GC-MS):
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For purity assessment and structural confirmation
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Derivatization may be required due to the compound's polar nature
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Similar pyridine-containing compounds have been characterized using HPLC methods with multiple detection wavelengths and standardized retention time measurements, as observed in the literature for related compounds .
Comparative Analysis with Related Compounds
Understanding 4-(Pyridin-2-yl)pyrrolidin-3-amine in context requires comparison with structurally related compounds:
Compound | Structural Difference | Potential Impact on Properties |
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4-(Pyridin-3-yl)pyrrolidin-3-amine | Nitrogen at 3-position of pyridine vs. 2-position | Altered electronic distribution affecting receptor binding profile |
4-(Pyridin-4-yl)pyrrolidin-3-amine | Nitrogen at 4-position of pyridine | Different hydrogen bonding patterns and dipole moment |
N-substituted derivatives | Additional substituents on pyrrolidine nitrogen | Modified basicity and lipophilicity |
3-amino-4-phenylpyrrolidine | Phenyl ring instead of pyridyl | Absence of pyridine nitrogen affecting hydrogen bonding capacity |
The positional isomerism of the nitrogen atom in the pyridine ring significantly impacts the electronic properties of these compounds. For instance, the literature notes that in other series of compounds, meta-fluoro substituted analogs showed slightly enhanced activity compared to para-fluoro substituted analogs , demonstrating how positional changes can affect biological activity.
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